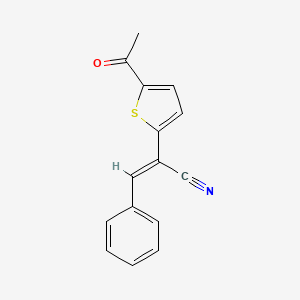

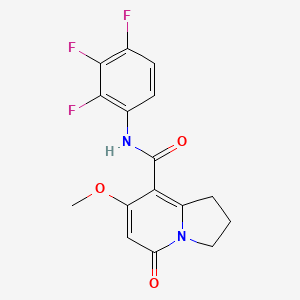

3-(2-(benzylamino)phenyl)quinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Synthesis Analysis

A sustainable and environment-friendly approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water. The present protocol requires palladium acetate as a catalyst and exhibits a wide substrate scope by employing commercially available, non-toxic aldehydes .Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a C-3 functionalization . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Chemical Reactions Analysis

A visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides has been developed. The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .Physical And Chemical Properties Analysis

Quinoxalin-2(1H)-ones have diverse biological activities and chemical properties . They are characterized by their C-3 functionalization, which offers robust applications in various industries .Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

Dipolar Cycloaddition Reactions : Quinoxalin-3(4H)-one 1-N-oxides exhibit reactivity as 1,3-dipoles in cycloaddition reactions, forming various 2-arylaminoquinoxalin-3(4H)-ones and 2-(o-hydroxyphenyl)-quinoxalin-3(4H)-ones through reactions with aryl isocyanates and benzyne respectively (Mason & Tennant, 1972).

Pharmacological Applications

Anticancer and Antimicrobial Activities : Quinoxaline derivatives exhibit significant pharmacological applications. A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated potent anticancer and antimicrobial activities. These hybrids, particularly compound 8f, displayed significant anticancer activity and promising binding interactions at the active site of the target enzyme EGFR tyrosine kinase (1M17). Their antimicrobial activity was notable against Gram-negative bacteria E. coli (Bolakatti et al., 2020).

Crystal Structure and Molecular Dynamics

Synthesis and Characterization : The synthesis of an isoxazolequinoxaline derivative (IZQ) was achieved with good yield, and its structure was confirmed by single crystal X-ray diffraction. The compound's stability and interactions were studied through DFT calculations, Hirshfeld surface studies, energy frameworks, and molecular dynamics, revealing prominent interactions at the active site region against homo sapiens protein (pdb code:6HVH), suggesting potential anti-cancer activity (Abad et al., 2021).

Binding and Selectivity

Adenosine Receptor Antagonists : A derivative, 4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one, was identified as an A(2A) versus A(1) selective antagonist. The study of novel triazoloquinoxalin-1-ones revealed varying effects on AR subtypes based on the substituents, providing insights into the structural requirements for binding and revealing that different substituents led to selectivity for A(1) or A(3) adenosine receptors (Colotta et al., 2000).

Drug Development and Functionalization

Quinoxalin-2(1H)-one Derivatives : Quinoxalin-2(1H)-one derivatives have been recognized as active components in various drugs, such as antimicrobial, anticancer, and antithrombotic agents. Recent years have seen an increase in the modification and functionalization of this scaffold, particularly through selective C–H bond functionalization at the C-3 position, offering a versatile platform for drug development (Ghosh & Das, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(benzylamino)phenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-13,22H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCLEQLRICNVOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)

![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)

![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)

![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)

![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)